3-Chloro-2,4-dimethyl-1,8-naphthyridine
Overview
Description
3-Chloro-2,4-dimethyl-1,8-naphthyridine is a heterocyclic compound with the molecular formula C10H9ClN2. It belongs to the class of naphthyridines, which are known for their diverse biological activities and photochemical properties
Preparation Methods
The synthesis of 3-Chloro-2,4-dimethyl-1,8-naphthyridine can be achieved through various synthetic routes. One common method involves the reaction of 2,4-dimethyl-1,8-naphthyridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under reflux conditions . The reaction typically proceeds as follows:
Starting Material: 2,4-dimethyl-1,8-naphthyridine
Chlorinating Agent: Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)
Reaction Conditions: Reflux in an appropriate solvent (e.g., dichloromethane or chloroform)
Product: this compound
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient purification techniques .
Chemical Reactions Analysis
3-Chloro-2,4-dimethyl-1,8-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to form dihydronaphthyridines.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, bases such as potassium carbonate for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions .
Scientific Research Applications
3-Chloro-2,4-dimethyl-1,8-naphthyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including potential antibacterial and anticancer agents.
Materials Science: The compound is used in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Chemical Biology: It is employed in the design of molecular probes and ligands for studying biological systems.
Mechanism of Action
The mechanism of action of 3-Chloro-2,4-dimethyl-1,8-naphthyridine depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved can vary based on the specific derivative or application .
Comparison with Similar Compounds
3-Chloro-2,4-dimethyl-1,8-naphthyridine can be compared with other naphthyridine derivatives such as:
2,4-Dimethyl-1,8-naphthyridine: Lacks the chlorine substituent, which can affect its reactivity and biological activity.
3-Bromo-2,4-dimethyl-1,8-naphthyridine: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.
1,8-Naphthyridine: The parent compound without any substituents, used as a core structure for various derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties .
Properties
IUPAC Name |
3-chloro-2,4-dimethyl-1,8-naphthyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-8-4-3-5-12-10(8)13-7(2)9(6)11/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUVYAAWGMJCST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=NC2=NC(=C1Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901269436 | |
Record name | 1,8-Naphthyridine, 3-chloro-2,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901269436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74292-75-4 | |
Record name | 1,8-Naphthyridine, 3-chloro-2,4-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74292-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,8-Naphthyridine, 3-chloro-2,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901269436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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